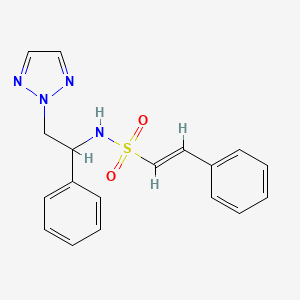
(E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Endothelin Receptor Antagonists
A study by Harada et al. (2001) focused on the synthesis and structure-activity relationships of ethenesulfonamide derivatives as novel classes of ETA-selective endothelin receptor antagonists. This research highlighted the pharmacokinetic profiles and oral antagonistic activities of these compounds, with specific derivatives undergoing clinical trials due to their promising pharmacological profiles. This line of investigation suggests the potential application of ethenesulfonamide derivatives in managing conditions mediated by endothelin receptors, such as cardiovascular diseases Harada et al., 2001.
Antimicrobial and Anticancer Agents
Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives, exhibiting potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This study demonstrates the broad spectrum of biological activities that can be achieved with modifications to the sulfonamide backbone, suggesting the compound's utility in developing therapeutic agents for a range of diseases Küçükgüzel et al., 2013.
Antimicrobial Activity of Arylazopyrazole Derivatives
Sarvaiya et al. (2019) researched the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds. The study underscored the effectiveness of these synthesized compounds against various bacteria and fungi, pointing to the application of these derivatives in addressing antimicrobial resistance Sarvaiya et al., 2019.
Carbonic Anhydrase Inhibitors
Nocentini et al. (2016) detailed the synthesis of benzenesulfonamide compounds incorporating phenyl-1,2,3-triazole moieties, aiming to explore their inhibitory activity against carbonic anhydrase isoforms. The study revealed that these compounds are potent inhibitors of human carbonic anhydrases II, IX, and XII, suggesting their utility in treating conditions like glaucoma Nocentini et al., 2016.
pH-Responsive MRI Contrast Agents
Uzal-Varela et al. (2020) explored Mn2+ complexes containing sulfonamide groups for their pH-responsive relaxivity, potentially applicable as MRI contrast agents. This research offers insights into developing contrast agents that can provide targeted imaging based on the pH of the environment, useful in diagnosing and monitoring various diseases Uzal-Varela et al., 2020.
Eigenschaften
IUPAC Name |
(E)-2-phenyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-25(24,14-11-16-7-3-1-4-8-16)21-18(15-22-19-12-13-20-22)17-9-5-2-6-10-17/h1-14,18,21H,15H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLUKFXBSWABOC-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
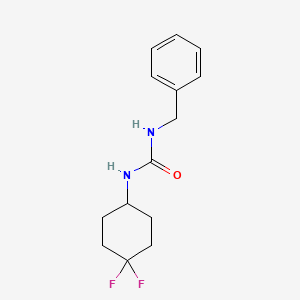
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide](/img/structure/B2715910.png)
![1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2715911.png)
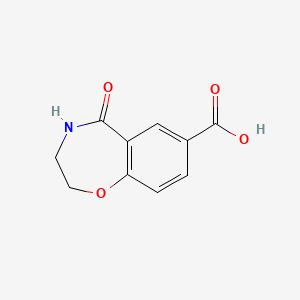
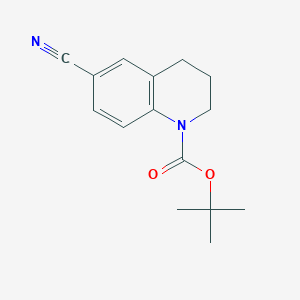
![4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile](/img/structure/B2715918.png)
![[6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B2715919.png)
![7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2715920.png)
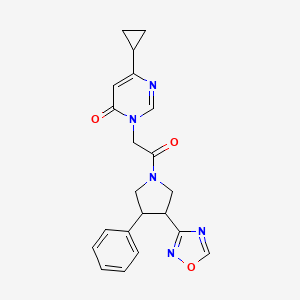
![6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B2715924.png)
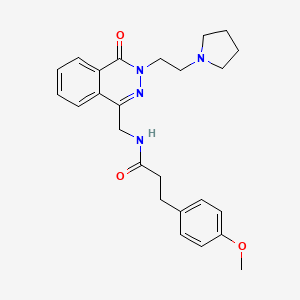
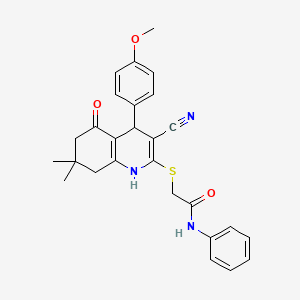

![3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2715930.png)
